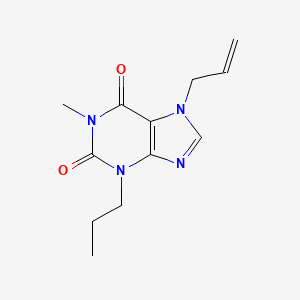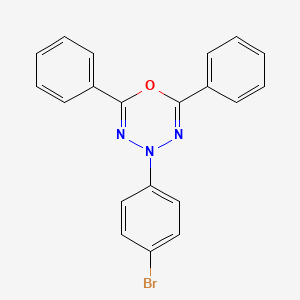
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. The process can be carried out through electrophilic halogenation, where chlorine atoms are introduced into the benzene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, utilizing chlorobenzenes as starting materials. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Scientific Research Applications
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A related compound with similar chlorination patterns.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another related compound used in similar applications.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is unique due to its specific combination of chlorine atoms and the phenoxy group.
Properties
| 116995-18-7 | |
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-10(17)7(15)4-8(16)11(12)18/h1-4H |
InChI Key |
DIBYIHMYEPMGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)


![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)

![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
